molecular formula C7H12N2S B066225 N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine CAS No. 193404-71-6

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine

Cat. No. B066225
M. Wt: 156.25 g/mol
InChI Key: LATXFKMLKZRTGN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine, also known as MTEDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTEDA is a tertiary amine that is commonly used as a ligand in coordination chemistry, organic synthesis, and catalysis.

Mechanism Of Action

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine acts as a Lewis base due to the presence of the nitrogen atom in its structure. It forms coordination complexes with various metal ions, which can then be used as catalysts in organic reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine. However, it has been reported to have low toxicity and is not considered to be harmful to humans or the environment.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine is a versatile compound that can be used in a variety of laboratory experiments. It has a high affinity for metal ions, which makes it an ideal ligand in coordination chemistry. However, its use in some reactions may be limited due to its steric hindrance.

Future Directions

There are several potential future directions for the study of N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine. These include its use in the development of new catalysts for organic reactions, its potential as a chiral ligand, and its use in the synthesis of cyclic carbonates. Further research is needed to fully understand the potential applications of N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine in these areas.
In conclusion, N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine or N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine is a versatile compound that has gained significant attention in the field of scientific research. Its potential applications in coordination chemistry, organic synthesis, and catalysis make it an essential compound in laboratory experiments. Further research is needed to fully understand its potential applications in various fields.

Synthesis Methods

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine can be synthesized using a variety of methods, including the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with dimethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with dimethylamine hydrochloride in the presence of triethylamine.

Scientific Research Applications

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in coordination chemistry, organic synthesis, and catalysis. N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine has also been studied for its potential use in the synthesis of chiral compounds and as a catalyst for the synthesis of cyclic carbonates.

properties

CAS RN

193404-71-6

Product Name

N,N-Dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N,N-dimethyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C7H12N2S/c1-6-7(4-9(2)3)10-5-8-6/h5H,4H2,1-3H3

InChI Key

LATXFKMLKZRTGN-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CN(C)C

Canonical SMILES

CC1=C(SC=N1)CN(C)C

synonyms

5-Thiazolemethanamine, N,N,4-trimethyl-

Origin of Product

United States

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